Cas no 82874-96-2 (Pentanoicacid, 2-(methoxyimino)-4-oxo-, ethyl ester)

Pentanoicacid, 2-(methoxyimino)-4-oxo-, ethyl ester 化学的及び物理的性質
名前と識別子
-
- Pentanoicacid, 2-(methoxyimino)-4-oxo-, ethyl ester
- ETHYL 2-(METHOXYIMINO)-4-OXOPENTANOATE
- ethyl 2-methoxyimino-4-oxopentanoate
- HDMJBDNQNKWAHU-UHFFFAOYSA-N
- 82874-96-2
- SCHEMBL950647
- AB44713
- ethyl 2-(n-(methoxy)imino)-4-oxopentanoate
- 2-Methoxyimino-4-oxo-pentanoic acid ethyl ester
- DTXSID80343341
-
- インチ: InChI=1S/C8H13NO4/c1-4-13-8(11)7(9-12-3)5-6(2)10/h4-5H2,1-3H3
- InChIKey: HDMJBDNQNKWAHU-UHFFFAOYSA-N
- SMILES: CCOC(=O)C(=NOC)CC(=O)C
計算された属性
- 精确分子量: 187.08400
- 同位素质量: 187.08445790g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 13
- 回転可能化学結合数: 6
- 複雑さ: 222
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 1
- XLogP3: 0.8
- トポロジー分子極性表面積: 65Ų
じっけんとくせい
- PSA: 64.96000
- LogP: 0.53100
Pentanoicacid, 2-(methoxyimino)-4-oxo-, ethyl ester Security Information
Pentanoicacid, 2-(methoxyimino)-4-oxo-, ethyl ester 税関データ
- 税関コード:2925290090
- 税関データ:
中国税関コード:
2925290090概要:
2925290090他のイミン及びその誘導体及びその塩。規制条件:nothing.VAT:17.0%.税金還付率:9.0%.最恵国関税:6.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2925290090その他のイミン及びその誘導体、その塩。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%
Pentanoicacid, 2-(methoxyimino)-4-oxo-, ethyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1550768-1g |
Ethyl 2-(methoxyimino)-4-oxopentanoate |
82874-96-2 | 98% | 1g |
¥5208.00 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1550768-5g |
Ethyl 2-(methoxyimino)-4-oxopentanoate |
82874-96-2 | 98% | 5g |
¥16926.00 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1550768-250mg |
Ethyl 2-(methoxyimino)-4-oxopentanoate |
82874-96-2 | 98% | 250mg |
¥3255.00 | 2024-07-28 |
Pentanoicacid, 2-(methoxyimino)-4-oxo-, ethyl ester 関連文献
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
-
Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
5. Back matter
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
Pentanoicacid, 2-(methoxyimino)-4-oxo-, ethyl esterに関する追加情報
Pentanoic acid, 2-(methoxyimino)-4-oxo-, ethyl ester (CAS No. 82874-96-2): A Comprehensive Overview
Pentanoic acid, 2-(methoxyimino)-4-oxo-, ethyl ester, identified by its CAS number 82874-96-2, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, belonging to the class of β-keto esters, exhibits unique structural and functional properties that make it a valuable intermediate in synthetic chemistry and a potential candidate for various biological applications.
The molecular structure of Pentanoic acid, 2-(methoxyimino)-4-oxo-, ethyl ester consists of a pentanoic acid backbone modified with an ethyl ester group at the carboxyl terminus and a methoxyimino group at the second carbon position. This configuration imparts a high degree of reactivity, making it a versatile building block for the synthesis of more complex molecules. The presence of both a keto and an imino functionality allows for diverse chemical transformations, including condensation reactions, nucleophilic additions, and oxidation processes.
In recent years, the interest in Pentanoic acid, 2-(methoxyimino)-4-oxo-, ethyl ester has been driven by its potential applications in pharmaceutical development. Researchers have been exploring its role as a precursor in the synthesis of bioactive compounds, particularly those targeting inflammatory and metabolic disorders. The compound's ability to undergo facile functionalization has opened up new avenues for designing novel therapeutic agents.
One of the most compelling aspects of Pentanoic acid, 2-(methoxyimino)-4-oxo-, ethyl ester is its utility in the preparation of heterocyclic compounds. Heterocycles are a cornerstone of modern drug discovery, with many clinically used medications featuring these cyclic structures. The compound's structural features make it an ideal candidate for constructing complex heterocycles through cyclization reactions, which can yield derivatives with enhanced pharmacological properties.
Recent studies have highlighted the compound's significance in the development of kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The methoxyimino group in Pentanoic acid, 2-(methoxyimino)-4-oxo-, ethyl ester provides a handle for further derivatization, enabling the creation of molecules that can selectively target specific kinases. This specificity is crucial for minimizing side effects and improving treatment efficacy.
The synthesis of Pentanoic acid, 2-(methoxyimino)-4-oxo-, ethyl ester typically involves multi-step organic reactions starting from readily available precursors. Advanced synthetic methodologies have been developed to optimize yield and purity, ensuring that researchers have access to high-quality material for their studies. These methodologies often incorporate green chemistry principles to reduce environmental impact while maintaining efficiency.
The chemical reactivity of this compound has also been exploited in materials science applications. Researchers are investigating its potential use in the development of advanced polymers and coatings due to its ability to form stable cross-linkages. These materials could find applications in industries ranging from aerospace to electronics.
From a biological perspective, Pentanoic acid, 2-(methoxyimino)-4-oxo-, ethyl ester has shown promise as an intermediate in the synthesis of natural product analogs. By modifying its structure through enzymatic or chemical means, scientists can generate derivatives that mimic the bioactivity of known compounds while offering improved pharmacokinetic profiles.
The growing body of research on Pentanoic acid, 2-(methoxyimino)-4-oxo-, ethyl ester underscores its importance as a versatile chemical entity. Its unique combination of reactivity and structural features makes it indispensable in both academic research and industrial applications. As new synthetic techniques and analytical methods continue to emerge, the potential uses for this compound are likely to expand even further.
In conclusion, Pentanoic acid, 2-(methoxyimino)-4-oxo-, ethyl ester (CAS No. 82874-96-2) represents a significant advancement in chemical synthesis and pharmaceutical development. Its multifaceted utility across various disciplines highlights its value as a research tool and a potential therapeutic agent. As scientists continue to uncover new applications for this compound, its impact on science and industry is sure to grow.
82874-96-2 (Pentanoicacid, 2-(methoxyimino)-4-oxo-, ethyl ester) Related Products
- 2122-68-1(Propyl 2-(1H-indol-3-yl)acetate)
- 2228697-67-2(2-1-(2-methoxypyridin-4-yl)cyclopropylacetic acid)
- 748118-43-6(2-benzyl-2-azaspiro[4.5]decane-4-carboxylic acid)
- 2228982-57-6(2-{4-(2-methylpropyl)phenylmethyl}oxirane)
- 2792186-06-0(1-methyl-4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-1H-pyrazole trihydrochloride)
- 1142209-40-2(3-(5-{(3-Chlorophenyl)aminocarbonyl}-1,3,4-thiadiazol-2-yl)propanoic Acid)
- 858127-11-4(trans Resveratrol 3-Sulfate Sodium Salt)
- 2228482-72-0(3-(4-bromo-3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine)
- 85333-26-2(4-(Benzyloxy)pyridin-2-amine)
- 1252665-86-3(3-chloro-1-(2,3-difluorophenyl)propan-1-one)




